Ibodutant

NK2 receptor antagonist radioligand binding receptor affinity

Ibodutant (MEN 15596) is the reference NK2 antagonist for rigorous GI research. Choose it for its unmatched affinity (pKi=10.1), >3-hour persistent blockade post-washout, and >1,000-fold selectivity over NK1/NK3, eliminating confounding receptor engagement. Superior to saredutant and nepadutant in human colon assays. Ideal for sex-differentiated visceral pain models with documented in vivo efficacy. Ensure experimental reproducibility by standardizing on this well-characterized tool compound.

Molecular Formula C37H48N4O4S
Molecular Weight 644.9 g/mol
CAS No. 522664-63-7
Cat. No. B1674150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbodutant
CAS522664-63-7
SynonymsMEN-15596;  MEN 15596;  MEN15596;  Ibodutant
Molecular FormulaC37H48N4O4S
Molecular Weight644.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6
InChIInChI=1S/C37H48N4O4S/c1-26-9-10-30-23-33(46-32(30)21-26)35(43)40-37(15-5-6-16-37)36(44)39-31(22-27-7-3-2-4-8-27)34(42)38-24-28-11-17-41(18-12-28)25-29-13-19-45-20-14-29/h2-4,7-10,21,23,28-29,31H,5-6,11-20,22,24-25H2,1H3,(H,38,42)(H,39,44)(H,40,43)/t31-/m1/s1
InChIKeyYQYSVMKCMIUCHY-WJOKGBTCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ibodutant (CAS 522664-63-7): Baseline Characterization for Research Procurement


Ibodutant (also known as MEN 15596 or MEN-15596) is a potent and selective linear nonpeptide antagonist of the tachykinin NK2 receptor [1]. It was developed by the Menarini Group as an investigational candidate for irritable bowel syndrome with diarrhea (IBS-D) and advanced to Phase 3 clinical evaluation [2]. The compound exhibits sub-nanomolar binding affinity for the human NK2 receptor (pKi = 10.1, corresponding to Ki = 0.08 nM) [3], and demonstrates competitive, surmountable antagonism in functional assays [4]. Ibodutant is characterized by high receptor subtype selectivity and an extended duration of action in human tissue preparations [4].

Why Ibodutant Cannot Be Substituted by Generic NK2 Antagonists for Targeted Research


Tachykinin NK2 receptor antagonists constitute a structurally and pharmacologically heterogeneous class. Ibodutant, a linear nonpeptide antagonist, differs fundamentally from cyclic peptide antagonists such as nepadutant (MEN 11420) and from nonpeptide antagonists such as saredutant (SR 48968) in terms of binding kinetics, receptor interaction determinants, and functional durability [1]. Direct comparative binding studies in human colon smooth muscle membranes reveal that Ibodutant exhibits a pKi of 9.9, significantly exceeding nepadutant (pKi = 8.4) and saredutant (pKi = 9.2) [2]. Moreover, receptor blockade reversibility experiments demonstrate that Ibodutant maintains persistent antagonism for over 3 hours following washout, a property not equivalently shared across all NK2 antagonists [2]. Substitution with alternative NK2 antagonists without rigorous validation would introduce uncontrolled variables in binding kinetics, functional potency, and temporal pharmacology that compromise experimental reproducibility.

Ibodutant Differentiation Evidence: Quantitative Head-to-Head Comparisons with Nepadutant and Saredutant


Receptor Binding Affinity: Ibodutant Exhibits Superior pKi Versus Nepadutant and Saredutant in Human Colon Membranes

In a head-to-head radioligand binding study using [(125)I]NKA on membranes prepared from human colon smooth muscle, Ibodutant demonstrated a binding affinity (pKi = 9.9) exceeding that of both nepadutant (pKi = 8.4) and saredutant (pKi = 9.2) [1]. The corresponding Ki values are: Ibodutant 0.13 nM; nepadutant 3.98 nM; saredutant 0.63 nM. The difference in binding affinity between Ibodutant and nepadutant is approximately 31-fold, and between Ibodutant and saredutant is approximately 5-fold.

NK2 receptor antagonist radioligand binding receptor affinity human colon

Functional Antagonist Potency: Ibodutant Achieves pKB of 9.1 in Human Colon Contractility with Competitive Surmountable Antagonism

In functional contractility assays using human colon smooth muscle strips stimulated with the selective NK2 agonist [βAla(8)]NKA(4-10), Ibodutant (3-100 nM) produced concentration-dependent rightward shifts of agonist concentration-response curves without depressing maximal effect, yielding a Schild plot slope of 1.02 (not different from unity), confirming competitive surmountable antagonism [1]. The calculated apparent antagonist potency was pKB = 9.1. While direct functional comparator data for nepadutant and saredutant in this exact human colon assay are not reported, Ibodutant's functional pKB (9.1) aligns closely with its binding pKi (9.9) and contrasts with its pKi (10.1) in recombinant CHO cell systems [2], establishing a consistent potency profile across native human tissue and recombinant systems.

functional antagonism smooth muscle contractility Schild analysis human colon

Receptor Subtype Selectivity: Ibodutant Exhibits >1,000-Fold Discrimination Over NK1 and NK3 Receptors

Ibodutant displays high selectivity for the NK2 receptor subtype over related tachykinin NK1 and NK3 receptors. Functional antagonist potency measurements yield >1,000-fold selectivity over NK1 receptors (pKb < 6) and >300-fold selectivity over NK3 receptors . This selectivity profile is a class-level feature of optimized NK2 antagonists and distinguishes Ibodutant from non-selective or triple tachykinin receptor antagonists such as CS-003, which exhibits comparable sub-nanomolar affinity for NK1 (Ki = 2.3 nM), NK2 (Ki = 0.54 nM), and NK3 (Ki = 0.74 nM) receptors . For researchers requiring isolated interrogation of NK2 receptor function without confounding NK1 or NK3 activity, Ibodutant provides a validated tool with established selectivity margins.

receptor selectivity NK1 NK3 off-target tachykinin

Receptor Blockade Persistence: Ibodutant Maintains Full Antagonism for >3 Hours Following Washout

Reversibility experiments in human colon smooth muscle strips demonstrated that inhibition of [βAla(8)]NKA(4-10)-induced contractions in preparations pre-exposed to Ibodutant (100 nM) and subsequently subjected to repeated washing cycles remained essentially constant, showing no sign of recovery during the entire 3-hour observation period [1]. This persistent receptor blockade distinguishes Ibodutant from antagonists with rapid dissociation kinetics. The study authors note this property as a 'persistent duration of action' that may have implications for both in vitro experimental design and in vivo pharmacodynamics.

reversibility washout kinetics duration of action human colon

Recombinant System Functional Potency: Ibodutant Demonstrates pKB 10.6 in CHO-hNK2R Phosphatidylinositol Accumulation Assay

In a functional assay measuring neurokinin A-stimulated phosphatidylinositol accumulation in Chinese hamster ovary (CHO) cells stably expressing the human NK2 receptor, Ibodutant exhibited a functional antagonist potency of pKB = 10.6 with surmountable and competitive antagonism characteristics [1]. This potency value in a recombinant system is consistent with its binding pKi of 10.1 in the same study. The study further characterized Ibodutant's kinetic profile at [(3)H]nepadutant and [(3)H]saredutant binding sites, revealing fast association (Kon) and slow dissociation (Koff) rates that differentiate it from the kinetic behavior of both comparator antagonists [1].

CHO cells phosphatidylinositol recombinant receptor functional assay

Ibodutant: Evidence-Based Research Applications and Procurement Scenarios


Human Colon Smooth Muscle Pharmacology Studies Requiring High-Affinity NK2 Antagonism

Ibodutant is the preferred NK2 antagonist for ex vivo contractility studies in human colon smooth muscle strips. Its pKi of 9.9 in human colon membranes (versus 8.4 for nepadutant and 9.2 for saredutant) [1] and functional pKB of 9.1 with competitive surmountable antagonism [1] provide a well-characterized pharmacological profile in native human tissue. The compound's persistent blockade (>3 hours post-washout) [1] reduces the need for continuous perfusion and supports extended experimental protocols. Researchers studying gastrointestinal smooth muscle physiology should prioritize Ibodutant over lower-affinity NK2 antagonists when human tissue relevance and assay sensitivity are paramount.

Recombinant NK2 Receptor Pharmacology and Binding Kinetics Research

In recombinant CHO-hNK2R systems, Ibodutant demonstrates pKB of 10.6 and binding pKi of 10.1, with a distinct kinetic signature of fast association and slow dissociation at both [(3)H]nepadutant and [(3)H]saredutant binding sites [2]. This makes Ibodutant a valuable reference compound for studies investigating NK2 antagonist binding site interactions, structure-activity relationships, and residence time-based pharmacology. The compound's well-defined kinetic parameters provide a benchmark against which novel NK2 antagonists can be quantitatively compared.

NK2 Receptor Pathway Dissection Requiring High Subtype Selectivity

For experiments requiring unambiguous attribution of observed effects to NK2 receptor blockade without confounding NK1 or NK3 receptor engagement, Ibodutant's >1,000-fold selectivity over NK1 and >300-fold selectivity over NK3 makes it the appropriate tool compound. This selectivity margin substantially exceeds that of triple tachykinin receptor antagonists such as CS-003 , which would confound pathway dissection experiments by simultaneously engaging multiple tachykinin receptor subtypes. Researchers investigating tissue-specific NK2 receptor functions or developing NK2-selective pharmacodynamic assays should select Ibodutant.

Preclinical Visceral Hypersensitivity Models with Gender-Stratified Analysis

In guinea pig models of TNBS-induced colitis and visceral hypersensitivity, Ibodutant demonstrated dose-dependent prevention of increased visceral hypersensitivity to colorectal distension, with efficacy observed at lower doses in females than in males [3]. This gender-differentiated efficacy profile is documented in the peer-reviewed literature and may inform experimental design in preclinical gastrointestinal pain research. Researchers investigating sex-based differences in visceral nociception or validating NK2 receptor involvement in colonic hypersensitivity models should consider Ibodutant as a reference NK2 antagonist with published in vivo pharmacology data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibodutant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.